L-NIL hydrochloride

iNOS selectivity isoform profiling L‑NIO comparator

L‑NIL hydrochloride (N6‑(1‑iminoethyl)‑L‑lysine dihydrochloride) is a semi‑selective, competitive inhibitor of inducible nitric oxide synthase (iNOS/NOS2). It displays low‑micromolar potency for iNOS (IC50 0.4–3.3 µM) and substantially weaker inhibition of the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms.

Molecular Formula C8H18ClN3O2
Molecular Weight 223.70 g/mol
CAS No. 159190-45-1
Cat. No. B116163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NIL hydrochloride
CAS159190-45-1
SynonymsN6-(1-iminoethyl)-L-lysine, dihydrochloride
Molecular FormulaC8H18ClN3O2
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)N)N.Cl.Cl
InChIInChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
InChIKeyHJYWSATZDBEAOS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





L‑NIL Hydrochloride (CAS 159190‑45‑1): Core Identity and Procurement‑Relevant Profile


L‑NIL hydrochloride (N6‑(1‑iminoethyl)‑L‑lysine dihydrochloride) is a semi‑selective, competitive inhibitor of inducible nitric oxide synthase (iNOS/NOS2) [1]. It displays low‑micromolar potency for iNOS (IC50 0.4–3.3 µM) and substantially weaker inhibition of the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms . The hydrochloride salt confers high aqueous solubility (≥50 mg/mL), facilitating both in‑vitro and in‑vivo formulation . The compound has been widely employed as a pharmacological tool to dissect iNOS‑dependent pathophysiology in inflammation, sepsis, ischaemia‑reperfusion injury, and host‑defence models.

Why L‑NIL Hydrochloride Cannot Be Casually Replaced by Another iNOS Inhibitor


Although multiple iNOS inhibitors exist (1400W, GW274150, aminoguanidine, L‑NMMA, etc.), they differ profoundly in their isoform‑selectivity windows, mechanisms of inactivation, physicochemical properties, and in‑vivo tolerability [1]. Simple interchange based on “iNOS inhibitor” classification risks altering the experimental readout because some agents irreversibly modify the enzyme (1400W), while others (L‑NMMA) lack significant iNOS‑over‑eNOS selectivity and cause hypertension [2]. The following quantitative evidence demonstrates precisely where L‑NIL hydrochloride offers a verifiable, procurement‑relevant advantage over its closest comparators.

Quantitative Differentiation Evidence: L‑NIL Hydrochloride vs. Closest iNOS Inhibitor Comparators


iNOS vs. Constitutive NOS Selectivity: L‑NIL Delivers a 28‑Fold Window Unavailable with L‑NIO

L‑NIL achieves a 28‑fold selectivity for mouse iNOS (IC50 = 3.3 µM) over rat brain constitutive NOS (IC50 = 92 µM) in a direct head‑to‑head enzymatic assay [1]. Its close structural analog L‑N5‑(1‑iminoethyl)ornithine (L‑NIO), which lacks one methylene group, exhibits comparable iNOS potency but **no isoform selectivity**, making L‑NIL the minimal‑structure compound that preserves the selectivity window [1].

iNOS selectivity isoform profiling L‑NIO comparator

Functional Potency in Intact Cells: L‑NIL Is 10‑Fold More Potent than L‑NMMA in Primary Macrophages

In IFN‑γ‑stimulated primary macrophages, L‑NIL inhibited iNOS‑derived NO2⁻ production with an IC50 of 0.4 ± 0.1 µM, which is 10‑fold lower than that of NG‑monomethyl‑L‑arginine (L‑NMMA; IC50 ≈ 4 µM) and 30‑fold lower than that of aminoguanidine (IC50 ≈ 12 µM) [1]. The same study demonstrated that in vivo, L‑NIL (0.4–9 mM in drinking water) suppressed iNOS activity to a degree comparable to L‑NMMA at 20–50 mM, but without the weight loss and reduced food/water intake caused by L‑NMMA [1].

macrophage iNOS cellular IC50 L‑NMMA comparator

Haemodynamic Selectivity in Sepsis: L‑NIL Preserves Endothelium‑Dependent Vasodilation, Unlike L‑NAME

In a rat model of LPS‑induced sepsis, a direct comparison showed that L‑NIL prevented hypotension and metabolic derangements **without affecting acetylcholine‑induced endothelium‑dependent vasodilation**, whereas the non‑selective NOS inhibitor L‑NAME (5 mg/kg) increased mean arterial pressure and blunted the vasodilator response to acetylcholine [1]. L‑NIL also decreased nitrotyrosine staining (a peroxynitrite footprint), whereas L‑NAME did not [1].

sepsis endothelial function L‑NAME comparator

Comparable Neuroprotective Efficacy to the ‘Gold‑Standard’ 1400W in Traumatic Brain Injury

In a rat model of traumatic brain injury, three structurally distinct iNOS inhibitors—aminoguanidine, L‑NIL, and 1400W—were compared for their effects on cerebral oedema and neurological outcome [1]. All three compounds reduced the neurological deficit score by a similar magnitude (~30–40 % reduction), while only aminoguanidine (not L‑NIL or 1400W) reduced brain water content [1]. This demonstrates that for neurological functional endpoints, L‑NIL provides efficacy equivalent to the highly selective, irreversible inhibitor 1400W.

traumatic brain injury neurological deficit 1400W comparator

Aqueous Solubility Advantage: L‑NIL (≥50 mg/mL) Outperforms the Sparingly Soluble 1400W

L‑NIL hydrochloride exhibits aqueous solubility ≥50 mg/mL in water and 30 mg/mL in PBS, enabling straightforward preparation of concentrated stock solutions for both in‑vitro and in‑vivo dosing . In contrast, 1400W dihydrochloride requires DMSO for dissolution and has limited aqueous solubility, often necessitating vehicle controls that may confound experimental endpoints . This solubility differential is a critical practical advantage for studies requiring high local or systemic concentrations without organic co‑solvents.

solubility formulation 1400W comparator

Cross‑Study Selectivity Benchmarking: L‑NIL vs. GW274150 and the iNOS Inhibitor Landscape

A comprehensive in‑vitro panel of purified human NOS isoforms compiled by the iNOS inhibitor field shows that L‑NIL (iNOS IC50 ≈ 1.6 µM) achieves 49‑fold selectivity over eNOS and 23‑fold over nNOS, positioning it as a ‘semi‑selective’ agent [1]. By comparison, GW274150 achieves 333‑fold (eNOS) and 104‑fold (nNOS) selectivity, while 1400W achieves >4,000‑fold over eNOS [1]. This class‑level inference confirms that L‑NIL occupies a distinct selectivity tier—more selective than L‑NMMA (0.5‑fold over eNOS) and aminoguanidine (11‑fold), but less selective than the highly optimized GW274150 or irreversible 1400W—making it the preferred choice when moderate iNOS selectivity is desired to avoid complete iNOS silencing or when the cost/dose ratio of higher‑selectivity agents is prohibitive.

selectivity index GW274150 benchmarking

High‑Impact Application Scenarios for L‑NIL Hydrochloride Based on Quantitative Differentiation Evidence


Sepsis and Endotoxemia Models Requiring iNOS Inhibition Without Endothelial Dysfunction

In rodent and porcine sepsis models, L‑NIL (10–30 mg/kg IP) prevents hypotension and metabolic acidosis while preserving acetylcholine‑mediated vasodilation—a functional profile not shared by non‑selective inhibitors such as L‑NAME [1]. This makes L‑NIL the inhibitor of choice for investigators who need to block pathological iNOS‑derived NO without impairing the protective vasoregulatory functions of eNOS.

Renal Ischaemia‑Reperfusion Injury: Functional Protection and Microvascular Preservation

L‑NIL (10–30 mg/kg IP) decreased renal injury, prevented tissue loss of integrity, and improved renal function in murine renal I/R models, an effect linked to the prevention of iNOS‑dependent microvascular hypoxia [1]. The compound’s high aqueous solubility allows straightforward intraperitoneal formulation without organic solvents, facilitating reproducible dosing in multi‑animal studies.

Chronic Inflammatory and Autoimmune Disease Models Where iNOS Drives Tissue Remodelling

In adjuvant‑induced arthritis, L‑NIL suppresses the rise in plasma nitrite and joint inflammation in a dose‑dependent manner [1]. In cigarette‑smoke‑induced COPD models, L‑NIL diminished inflammation comparably to the highly selective inhibitors GW274150 and BYK402750 [2]. These data support the use of L‑NIL in chronic inflammation models where broad‑spectrum NOS inhibition would be confounded by cardiovascular side effects.

Host‑Defence and Infectious Disease Studies: Dissecting the Role of iNOS in Pathogen Control

In Leishmania major‑infected mice, L‑NIL administration led to a 10⁴–10⁵‑fold increase in parasite burden and caused clinical recrudescence of latent infection, definitively establishing iNOS as the critical effector mechanism for parasite control [1]. This dramatic, quantifiable phenotype makes L‑NIL an essential tool for laboratories studying NO‑dependent innate immunity against intracellular pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NIL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.